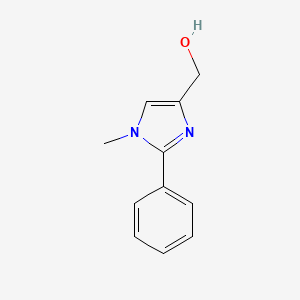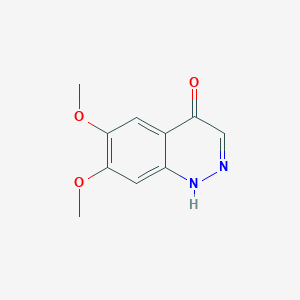
6,7-Dimethoxycinnolin-4-ol
説明
6,7-Dimethoxycinnolin-4-ol, also known as 6,7-Dimethoxy-4-hydroxyquinoline , is a chemical compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cinnoline core with two methoxy groups attached at the 6 and 7 positions and a hydroxyl group at the 4 position .科学的研究の応用
Antiproliferative Activity
The compound has been utilized in the synthesis of antiproliferative agents. For instance, a study demonstrated the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which showed good antiproliferative activity against human tumor cell lines. This highlights the compound's potential in cancer research and therapy (Patel et al., 2022).
Antihypertensive Properties
Research has been conducted on the synthesis and antihypertensive activity of compounds related to 6,7-Dimethoxycinnolin-4-ol. These studies suggest that certain derivatives can effectively lower blood pressure, indicating their potential in developing new antihypertensive drugs (Evans et al., 1983).
Antiallergic Effects
A derivative, N (3', 4'-dimethoxycinnamoyl) anthranilic acid, has been found to be an effective antiallergic drug. It demonstrates potent inhibitory effects on anaphylaxis and mediator release from the lungs, which suggests its potential application in treating certain allergic diseases (Koda et al., 1976).
Investigation in Hydration Dynamics
6,7-Dimethoxy-coumarin, a related compound, has been used as a probe for studying hydration dynamics in biologically relevant systems. Its sensitivity towards the hydration and mobility of its microenvironment makes it a valuable tool for biological research, particularly in protein studies (Ghose et al., 2018).
Phototoxicity and Photochemistry
The photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, related to this compound, has been studied for their phototoxic properties. This research is significant in understanding the phototoxic effects of certain drugs, potentially leading to safer pharmaceuticals (Fasani et al., 1999).
Synthesis of Oligonucleotides
The compound has been used in the synthesis of phosphoramidite building blocks for preparing lipophilic oligonucleotides. This demonstrates its utility in the field of molecular biology and genetics (Köstler & Rosemeyer, 2009).
Protein-Protein Interaction Regulation
This compound derivatives have been investigated for their role in regulating protein-protein interactions. This research is essential for understanding cellular mechanisms and developing new therapeutic strategies (Amara et al., 1997).
Antitubercular Activity
Novel inhibitors of Mycobacterium tuberculosis have been identified among 4-anilinoquinolines and 4-anilinoquinazolines, which include derivatives of this compound. These findings are crucial in the ongoing battle against tuberculosis (Asquith et al., 2019).
特性
IUPAC Name |
6,7-dimethoxy-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-6-7(4-10(9)15-2)12-11-5-8(6)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNNXRSSLYMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=NN2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



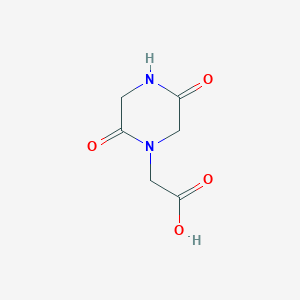
![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)
![2,3,4,5-Tetrahydropyrano[3,2-b]indole](/img/structure/B3362376.png)
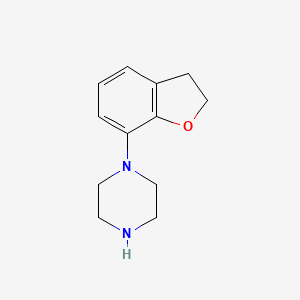

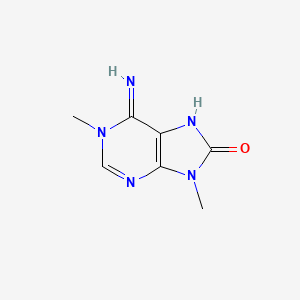
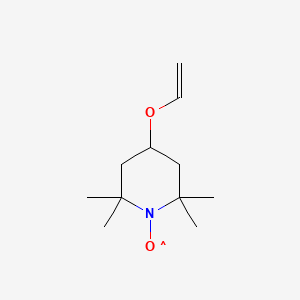
![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)

![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)
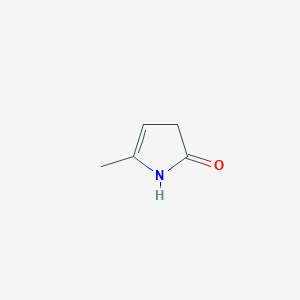
![4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one](/img/structure/B3362441.png)

